

Procion Red MX-8B: A Technical Evaluation for Plant Biology Research Applications

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Compound of Interest

Compound Name: Procion red MX 8B

Cat. No.: B116563

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Executive Summary

Procion Red MX-8B is a reactive red dye recognized for its fluorescent properties and its utility in various biological and chemical studies. While its application in textile dyeing and certain toxicological and biosorption analyses is documented, its use within plant biology research, specifically as an apoplastic tracer, a cell wall stain, or a marker for plasmodesmata transport, is not well-established in the scientific literature. This technical guide provides an in-depth overview of the theoretical applications of a dye like Procion Red MX-8B in these research areas, alongside established protocols using commonly accepted alternative fluorescent dyes. This document aims to equip researchers with the foundational knowledge and methodologies applicable to fluorescent tracer studies in plants, while highlighting the current knowledge gap regarding Procion Red MX-8B.

Procion Red MX-8B: Properties and General Considerations

Procion Red MX-8B is a multifunctional dye known for its fluorescence.^[1] Dyes of this nature are valuable tools in biological experiments for observing and analyzing cellular structures and tracking biomolecules.^[1] Its chemical structure and properties make it a candidate for certain research applications; however, specific protocols and quantitative data for its use in plant biology are scarce.

Table 1: Physicochemical Properties of Procion Red MX-8B

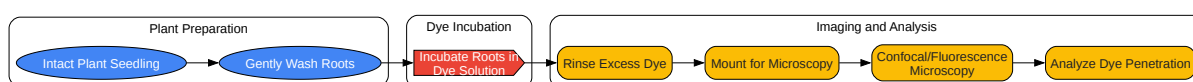
Property	Value
Alternate Names	Reactive Brilliant Red X 6B
Molecular Formula	C ₂₃ H ₁₁ Cl ₂ N ₆ Na ₃ O ₁₀ S ₃
Molecular Weight	767.44 g/mol
CAS Number	57583-69-4

Application in Apoplastic Transport Studies

The apoplast, consisting of the cell walls and intercellular spaces, is a primary pathway for water and solute movement in plants. Fluorescent, membrane-impermeable dyes are instrumental in tracing this movement and identifying barriers to apoplastic flow, such as the Casparian strip in the endodermis. While Procion Red MX-8B's properties suggest potential as an apoplastic tracer, established protocols predominantly utilize other dyes.

General Experimental Workflow for Apoplastic Transport Analysis

The following diagram outlines a typical workflow for an apoplastic tracer experiment in plant roots.



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Apoplastic transport experimental workflow.

Detailed Experimental Protocol (using a common alternative, Lucifer Yellow CH)

This protocol is adapted for a generic apoplastic tracer and can serve as a template.

Materials:

- Plant seedlings (e.g., *Arabidopsis thaliana*)
- Lucifer Yellow CH solution (0.025% w/v in water)
- Microscope slides and coverslips
- Confocal or fluorescence microscope

Procedure:

- Carefully remove a seedling from its growth medium and gently wash the roots to remove any debris.
- Immerse the roots of the intact seedling in the Lucifer Yellow CH solution for 30-60 minutes.
- After incubation, thoroughly rinse the roots with water to remove excess dye from the surface.
- Mount the root on a microscope slide with a drop of water and a coverslip.
- Observe the root using a fluorescence microscope with appropriate filter sets for Lucifer Yellow (excitation ~428 nm, emission ~536 nm).
- Image cross-sections of the root at different distances from the tip to visualize the extent of dye penetration and the effectiveness of apoplastic barriers.

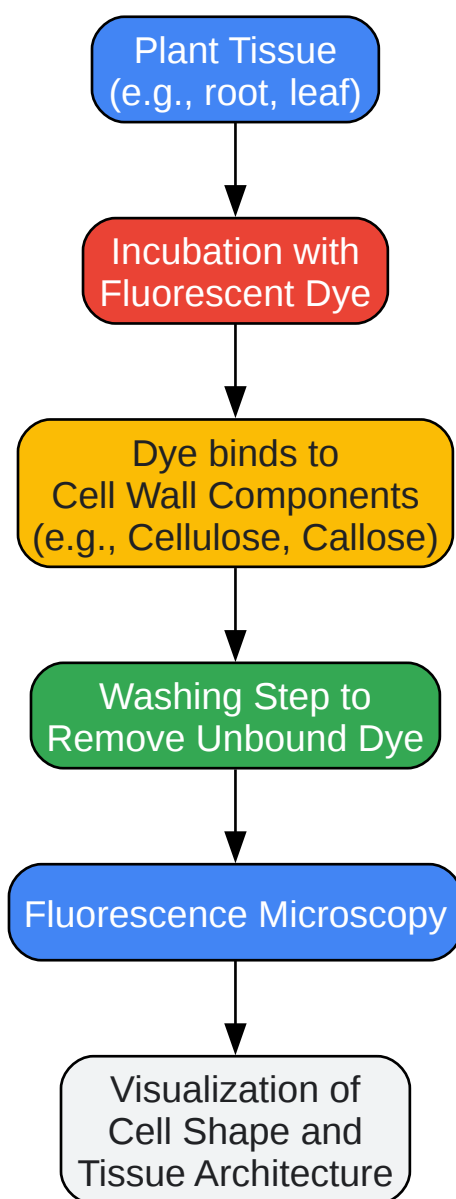
Application in Cell Wall Staining

Staining plant cell walls is crucial for visualizing cell morphology, development, and the structural arrangement of tissues. While Procion dyes are known to bind to cellulose, specific protocols for Procion Red MX-8B in high-resolution microscopy of plant cell walls are not

readily available. Dyes like Calcofluor White and SCRI Renaissance 2200 are more commonly cited for this purpose.

General Logic for Cell Wall Staining and Imaging

The process involves incubating the plant tissue with a fluorescent dye that has an affinity for cell wall components, followed by washing and microscopic observation.



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Logical flow of a cell wall staining experiment.

Detailed Experimental Protocol (using a common alternative, Calcofluor White)

Materials:

- Plant tissue (e.g., root tips, leaf sections)
- Calcofluor White solution (0.01% w/v in water)
- Microscope slides and coverslips
- Fluorescence microscope with a UV excitation source

Procedure:

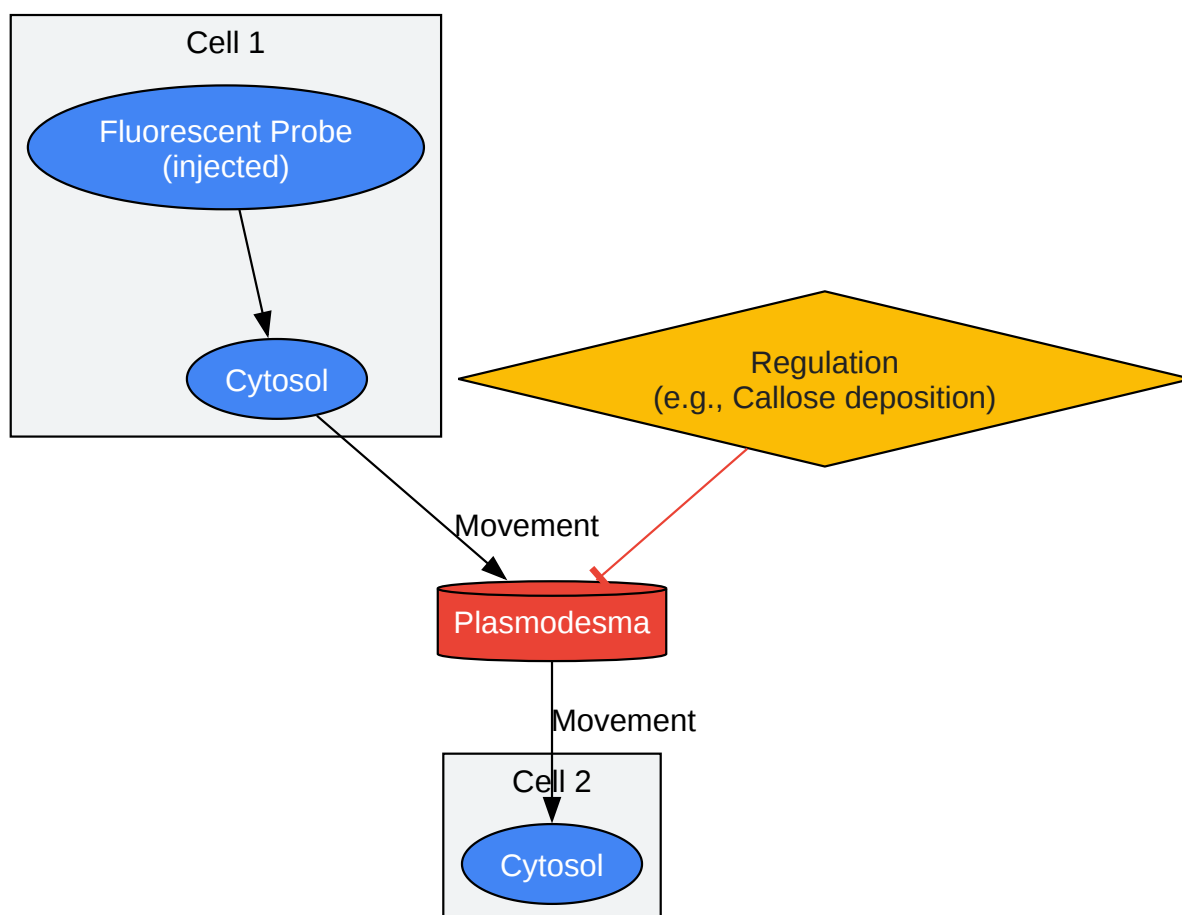
- Prepare fresh sections of the plant tissue or use whole mounts.
- Incubate the tissue in the Calcofluor White solution for 5-10 minutes.
- Gently rinse the tissue with water to remove excess stain.
- Mount the stained tissue on a slide in a drop of water.
- Observe under a fluorescence microscope using a DAPI filter set (excitation ~365 nm, emission ~435 nm).
- The cell walls will fluoresce brightly, outlining the cells.

Application in Plasmodesmata Transport Studies

Plasmodesmata are intercellular channels that facilitate cell-to-cell communication and transport. Studying their permeability often involves the use of fluorescent tracers that are microinjected into cells. The size of the dye determines whether it can pass through the plasmodesmata. While theoretically possible, the use of Procion Red MX-8B for this application has not been documented. Smaller fluorescent probes are typically used.

Signaling Pathway of Intercellular Transport via Plasmodesmata

This diagram illustrates the general principle of symplastic transport through plasmodesmata, which can be regulated by various factors.



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Intercellular transport through plasmodesmata.

Conclusion

While Procion Red MX-8B possesses fluorescent properties that make it a candidate for various applications in plant biology, there is a notable absence of established and validated protocols for its use as an apoplastic tracer, a cell wall stain, or a probe for plasmodesmata transport. Researchers interested in these areas are advised to consult the extensive literature available for alternative, well-documented fluorescent dyes and methodologies. The experimental protocols and workflows provided in this guide, using these established alternatives, offer a robust starting point for designing and conducting experiments to investigate apoplastic, cell wall, and symplastic transport phenomena in plants. Further research would be necessary to validate the efficacy and potential advantages or disadvantages of Procion Red MX-8B for these specific applications in plant science.

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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Procion Red MX-8B: A Technical Evaluation for Plant Biology Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116563#procion-red-mx-8b-applications-in-plant-biology-research]

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